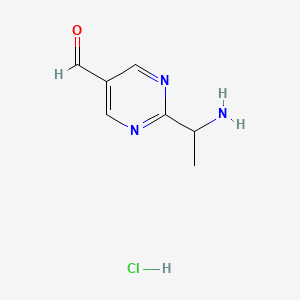
2-(1-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride is a chemical compound with the molecular formula C7H10ClN3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Ring Closure: The initial step involves ring closure to form the pyrimidine ring.
Aromatization: This step ensures the formation of the aromatic pyrimidine ring.
S-Methylation: The compound undergoes S-methylation to introduce a methyl group.
Oxidation: Oxidation to methylsulfonyl compounds is performed.
Formation of Guanidines: The final step involves the formation of guanidines with suitable amines.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A simpler derivative of pyrimidine with similar chemical properties.
2-(1-Aminoethyl)pyrimidine: Lacks the carbaldehyde group but shares the aminoethyl substitution.
Pyrimidine-5-carbaldehyde: Contains the carbaldehyde group but lacks the aminoethyl substitution.
Uniqueness
2-(1-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride is unique due to the presence of both the aminoethyl and carbaldehyde groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C7H10ClN3O |
|---|---|
Molecular Weight |
187.63 g/mol |
IUPAC Name |
2-(1-aminoethyl)pyrimidine-5-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C7H9N3O.ClH/c1-5(8)7-9-2-6(4-11)3-10-7;/h2-5H,8H2,1H3;1H |
InChI Key |
KESMELJBGGNEJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=N1)C=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















